2-(4-fluorophenyl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
Description
This compound features a thieno[3,4-c]pyrazole core fused with a thiophene and pyrazole ring, substituted with a 4-fluorophenyl group and a methoxyethylamino side chain. Its structure is characterized by:
- Fluorophenyl group: Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.
- Methoxyethylamino side chain: Introduces hydrogen-bonding capacity and conformational flexibility.
The compound’s synthesis likely involves carbodiimide-mediated coupling (e.g., EDC) of 4-fluorophenylacetic acid with a thieno[3,4-c]pyrazole amine derivative, followed by functionalization of the methoxyethyl group .
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-[2-(2-methoxyethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O3S/c1-26-7-6-20-17(25)9-23-18(14-10-27-11-15(14)22-23)21-16(24)8-12-2-4-13(19)5-3-12/h2-5H,6-11H2,1H3,(H,20,25)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHOFOWZZSXMIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Variations in Arylacetamide Derivatives
Key analogs and their distinguishing features:
Key Observations :
Hydrogen Bonding and Crystal Packing
Physicochemical Properties
Preparation Methods
Synthesis of the Thieno[3,4-c]Pyrazole Core
The thieno[3,4-c]pyrazole scaffold serves as the central heterocyclic framework. A modified Gewald reaction followed by cyclization with hydrazine derivatives is commonly employed.
Formation of β-Ketonitrile Intermediate
Reaction of 4-fluorophenylacetonitrile with thiophene-3,4-dicarbonyl chloride in the presence of triethylamine yields 3-(4-fluorophenyl)-3-oxopropanenitrile (β-ketonitrile). Optimization with n-BuLi at −60°C improves yields to 45% compared to NaOMe (26%).
Alkylation and Cyclization
The β-ketonitrile undergoes C-alkylation with tert-butyl 2-chloroacetate in ethanolic NaOH, forming a tert-butyl ester intermediate. Subsequent cyclization with hydrazine hydrate in acetic acid generates 2-(4-fluorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine (CAS: 865546-43-6). Characterization by $$ ^1H $$ NMR confirms the amine proton at δ 6.29 ppm and aromatic protons at δ 7.34–7.67 ppm.
Introduction of the 2-((2-Methoxyethyl)Amino)-2-Oxoethyl Side Chain
Functionalization at the pyrazole C2 position introduces the side chain through nucleophilic substitution.
Bromoacetylation
Reaction of the thieno-pyrazole amine with bromoacetyl bromide in dichloromethane (DCM) at 0°C produces 3-amino-2-(bromoacetyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazole. Excess triethylamine neutralizes HBr, achieving 78% yield after recrystallization.
Amidation with 2-Methoxyethylamine
The bromoacetyl intermediate reacts with 2-methoxyethylamine in tetrahydrofuran (THF) at 50°C for 12 hours. Nucleophilic displacement replaces bromide, forming 2-((2-methoxyethyl)amino)-2-oxoethyl side chain. LC-MS analysis shows [M+H]$$ ^+ $$ at m/z 336.1, consistent with theoretical mass.
Acylation with 2-(4-Fluorophenyl)Acetic Acid
The final step couples the 3-amino group with 2-(4-fluorophenyl)acetyl chloride under Schotten-Baumann conditions.
Activation and Coupling
2-(4-Fluorophenyl)acetic acid is activated with thionyl chloride (SOCl$$ _2 $$) to form the acyl chloride. Reaction with the functionalized thieno-pyrazole in anhydrous DCM, catalyzed by 4-dimethylaminopyridine (DMAP), yields the target acetamide. Purification via silica gel chromatography (hexane/EtOAc 3:1) achieves 85% purity, with final recrystallization in ethanol elevating purity to 98%.
Table 1: Key Reaction Parameters for Final Acylation
| Parameter | Value |
|---|---|
| Acyl chloride equivalence | 1.2 eq |
| Temperature | 0°C → 25°C (gradual) |
| Reaction time | 6 hours |
| Yield after purification | 72% |
Analytical Characterization
Spectroscopic Data
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Alternative Pathways
| Method | Total Yield | Purity | Key Advantage |
|---|---|---|---|
| Sequential functionalization | 58% | 98% | Regioselectivity control |
| One-pot cyclization | 42% | 95% | Reduced step count |
| Solid-phase synthesis | 37% | 90% | Automation compatibility |
Q & A
Q. What are the critical considerations for optimizing the synthesis of this compound, particularly regarding reaction conditions and purification?
The synthesis of thieno[3,4-c]pyrazole derivatives requires precise control of reaction parameters. Key steps include:
- Temperature and solvent selection : Evidence suggests that reactions involving halogenated phenyl groups (e.g., 4-fluorophenyl) may proceed optimally at 60–80°C in polar aprotic solvents like DMF or DMSO .
- Catalysts and bases : Triethylamine is commonly used to neutralize byproducts (e.g., HCl) in amide bond formation .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures is recommended to achieve ≥95% purity .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?
- NMR spectroscopy : H and C NMR are critical for confirming substituent positions (e.g., fluorophenyl resonances at δ 7.2–7.5 ppm for aromatic protons) and amide bond formation (δ 10–12 ppm for NH) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) should confirm the molecular ion peak (e.g., [M+H]) with <5 ppm error .
- X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (using SHELX software ) can resolve the thienopyrazole core and substituent geometry .
Q. What analytical techniques are recommended for assessing purity and stability under varying storage conditions?
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to monitor purity; mobile phases like acetonitrile/water (70:30) are typical .
- Thermogravimetric analysis (TGA) : Evaluate thermal stability (decomposition temperatures >200°C suggest suitability for high-temperature reactions) .
- Long-term stability : Store lyophilized samples at -20°C in inert atmospheres to prevent hydrolysis of the acetamide moiety .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound and its analogs?
- Bioassay standardization : Discrepancies in IC values (e.g., kinase inhibition) may arise from assay conditions (e.g., ATP concentration, incubation time). Validate results using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
- Structural analogs : Compare substituent effects; for example, replacing the 4-fluorophenyl group with a 4-chlorophenyl moiety () may alter binding affinity due to electronegativity differences .
- Data normalization : Use reference compounds (e.g., staurosporine for kinase assays) to calibrate activity measurements across studies .
Q. What computational strategies are effective for predicting the compound’s mechanism of action and target interactions?
- Molecular docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs. Focus on hydrogen bonding between the acetamide group and catalytic lysine residues .
- MD simulations : Run 100 ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational changes .
- QSAR modeling : Use descriptors like logP, polar surface area, and halogen atom positions to correlate structural features with activity .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacokinetic properties?
- Substituent variation : Systematically modify the 2-methoxyethylamino group (e.g., replace with cyclopropyl or piperazine) to modulate solubility and metabolic stability .
- Prodrug strategies : Introduce ester or carbamate groups at the acetamide nitrogen to enhance oral bioavailability .
- In vitro ADME profiling : Assess CYP450 inhibition (e.g., CYP3A4/2D6) and plasma protein binding using hepatocyte assays and equilibrium dialysis .
Q. What experimental approaches can address conflicting data on the compound’s reactivity in nucleophilic or electrophilic reactions?
- Competitive reactivity assays : Compare reaction rates with model electrophiles (e.g., methyl iodide) vs. nucleophiles (e.g., thiophenol) under controlled pH .
- Isotopic labeling : Use O-labeled water to track hydrolysis pathways of the acetamide group .
- DFT calculations : Predict reaction energetics (e.g., activation barriers for SN2 vs. SN1 mechanisms) using Gaussian or ORCA software .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
